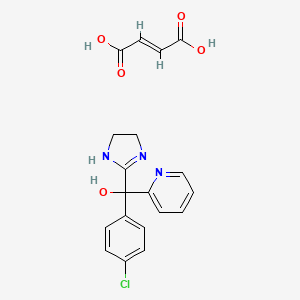
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt is a complex organic compound with the molecular formula C19H18ClN3O5 and a molecular weight of 403.825 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, an imidazole ring, and a pyridinylmethanol moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt typically involves multiple steps, including the formation of the imidazole ring and the attachment of the chlorophenyl and pyridinylmethanol groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
standard organic synthesis techniques, such as batch reactors and continuous flow systems, could be adapted for its production .
Analyse Des Réactions Chimiques
Types of Reactions
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Its unique structure makes it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol: The base compound without the maleate salt.
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, hydrochloride salt: A similar compound with a different salt form.
Uniqueness
The maleate salt form of (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol is unique due to its specific salt form, which can influence its solubility, stability, and biological activity. This uniqueness makes it valuable for certain research applications where these properties are critical .
Propriétés
Formule moléculaire |
C19H18ClN3O5 |
|---|---|
Poids moléculaire |
403.8 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C15H14ClN3O.C4H4O4/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13;5-3(6)1-2-4(7)8/h1-8,20H,9-10H2,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
UFDGEMYZSPSGFD-WLHGVMLRSA-N |
SMILES isomérique |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)
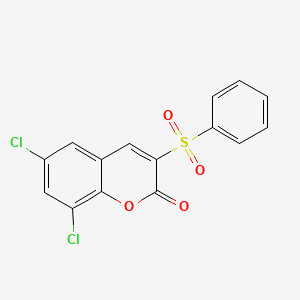

![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)
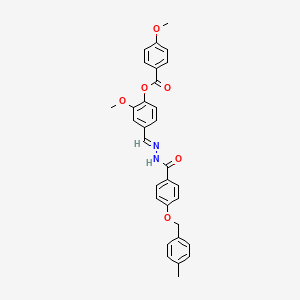
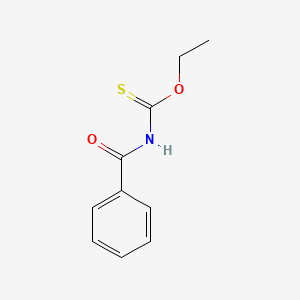
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12007490.png)
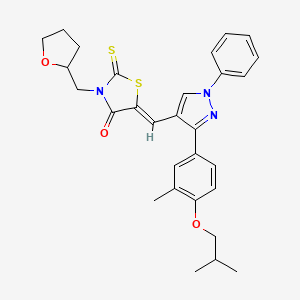

![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)
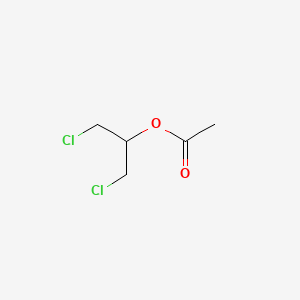
![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)
